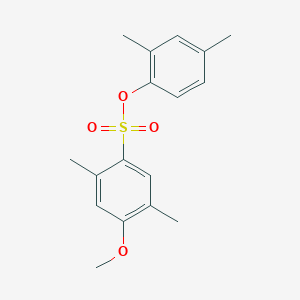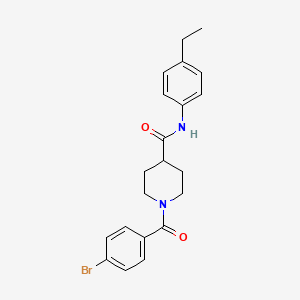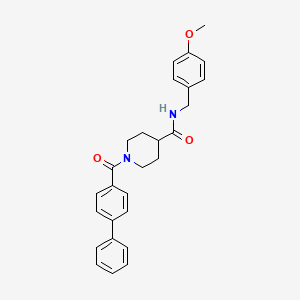
2,4-二甲基苯基 4-甲氧基-2,5-二甲基苯磺酸盐
描述
Synthesis Analysis
The synthesis of structural isomers related to 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. This process yields compounds with significant steric hindrance, which are then structurally characterized by X-ray single-crystal diffraction, showcasing their complex molecular frameworks and the influence of steric effects on their formation (Rublova et al., 2017).
Molecular Structure Analysis
The molecular-electronic structure of these compounds reveals a framework organized as molecular crystals. The steric hindrance in these molecules is significant, impacting their physical and chemical properties. Ab initio quantum-chemical calculations using the restricted Hartree-Fock method have been performed to understand the electronic structure, indicating a strong correlation between the charge density on electronegative atoms and the intramolecular hydrogen bonds formed, highlighting the intricate molecular structure of these sterically hindered compounds (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate derivatives, such as methanolysis in the presence of anhydrous potassium carbonate, have been studied to understand their reactivity and the role of intramolecular nucleophilic catalysis. These studies provide evidence of the catalytic involvement of neighboring groups and the operation of intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur (Shashidhar et al., 1997).
Physical Properties Analysis
The study of physical properties, such as solubility and thermal behavior, of derivatives of 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate has been conducted. These properties are influenced by the steric hindrance of the molecules, affecting their solubility in various solvents and their thermal stability. Research in this area contributes to a deeper understanding of how the molecular structure impacts physical properties (Ogawa et al., 2008).
Chemical Properties Analysis
The chemical properties of 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate and its derivatives, such as reactivity towards different chemical reagents and participation in various chemical reactions, are intricately linked to their molecular structure. The steric hindrance affects their reactivity patterns, offering a unique insight into the chemical behavior of sterically hindered compounds (Sharutin et al., 2003).
科学研究应用
生物脱硫途径:此化合物参与二苯并噻吩 (DBT) 等模型有机硫化合物的生物脱硫途径。陈等人 (2009) 的一项研究概述了一条扩展的 4S 途径,该途径包含甲氧基化途径,从而在化石燃料脱硫过程中对微生物的抑制作用较小 (Chen, Cai, Zhang, & Li, 2009)。
亲核催化:Shashidhar, Rajeev, & Bhatt (1997) 的研究讨论了相关化合物的甲醇分解,提供了磺酰硫亲核取代中相邻醛羰基参与催化的见解 (Shashidhar, Rajeev, & Bhatt, 1997)。
非线性光学性质:Ogawa 等人 (2008) 报告了衍生物的制备和热学性质,包括它们的溶解性和二次谐波产生 (SHG) 活性,突出了它在非线性光学材料中的应用 (Ogawa, Okada, Glavcheva, & Nakanishi, 2008)。
偶氮偶联反应:Iwamoto 等人 (1993) 的一项研究调查了偶氮偶联反应的相转移催化,这与染料和颜料的合成有关 (Iwamoto, Kobayashi, Murer, Sonoda, & Zollinger, 1993)。
苯并唑衍生物的合成:Yang 等人 (2005) 对苯磺酸盐与苯并唑盐的合成进行了研究,这些盐在非线性光学中很有用,证明了该化合物在先进功能材料中的适用性 (Yang, Aravazhi, Schneider, Seiler, Jazbinšek, & Günter, 2005)。
电化学还原研究:McGuire & Peters (2016) 探索了相关化合物的电化学还原,这在环境修复和农药研究中具有重要意义 (McGuire & Peters, 2016)。
甲氧羰基化催化:Akiri & Ojwach (2021) 研究了用衍生物与钯 (II) 络合物作为双相甲氧羰基化催化剂,突出了它在有机金属化学中的作用 (Akiri & Ojwach, 2021)。
柴油油处理中的脱硫:Li 等人 (2003) 讨论了细菌分枝杆菌 sp. X7B 如何使用涉及此化合物的途径对柴油油进行脱硫,强调了其环境应用 (Li, Xu, Ma, Luo, & Wang, 2003)。
属性
IUPAC Name |
(2,4-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-11-6-7-15(12(2)8-11)21-22(18,19)17-10-13(3)16(20-5)9-14(17)4/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLOBJAZNLZXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(methoxymethyl)-6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4064420.png)

![1-(3-chlorophenyl)-4-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]piperazine](/img/structure/B4064441.png)
![10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4064447.png)

![4-[2-(4-chlorophenyl)-1-methyl-2-oxoethoxy]-3,5,5-trimethyl-6-phenyl-5,6-dihydro-2H-pyran-2-one](/img/structure/B4064457.png)
![1-[4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B4064458.png)

![1-[cyclohexyl(methyl)amino]-3-[3-({[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4064471.png)
![{[5-(1-methoxyethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4064482.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4064495.png)
![2,4-dichloro-N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4064509.png)
![2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol](/img/structure/B4064522.png)